N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further modified with a 2-chloro-6-methylphenyl substituent.
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-9-14(2)11-16(10-13)27-22(29)21-18(7-8-30-21)25-23(27)31-12-19(28)26-20-15(3)5-4-6-17(20)24/h4-11H,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZCZCRRTDBOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, examining its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects based on diverse research findings.
Molecular Formula
The molecular formula of this compound is .
Structural Features
The compound features:
- A chloro-substituted aromatic ring .
- A thieno[3,2-d]pyrimidine core , which is known for various biological activities.
- A sulfanyl group , enhancing its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Other Biological Activities
In addition to anticancer effects, preliminary data suggest that the compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
Efficacy in Preclinical Models
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that several compounds exhibited promising results in preclinical models. Notably:
- Compounds were screened against a panel of human tumor cell lines (NCI-60), identifying lead candidates for further development .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 5.0 | Topoisomerase I |
| Compound B | Structure B | 10.0 | EGFR |
| N-(2-chloro-6-methylphenyl)-... | Target Compound | 8.0 | Unknown |
This table summarizes the comparative potency of various compounds related to N-(2-chloro-6-methylphenyl)-... against specific targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications
Thienopyrimidinone Derivatives
- Target Compound: The thieno[3,2-d]pyrimidinone core is unmodified except for substituents.
- Compound: Features a cyclopenta ring fused to the thienopyrimidinone, introducing additional rigidity and altering electronic properties. The 4-chlorophenyl substituent at position 3 enhances lipophilicity compared to the 3,5-dimethylphenyl group in the target compound .
- Compound : Substituted with a 3-methoxyphenylmethyl group at position 3, introducing polar methoxy functionality that may improve solubility but reduce membrane permeability .
Acetamide Modifications
- Target Compound : The 2-chloro-6-methylphenyl group on the acetamide balances steric bulk and lipophilicity.
- Compound: Shares the 2-chloro-6-methylphenyl acetamide but substitutes the thienopyrimidinone’s 3-position with a 2-methylphenyl group, reducing steric hindrance .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
